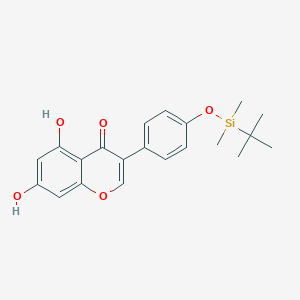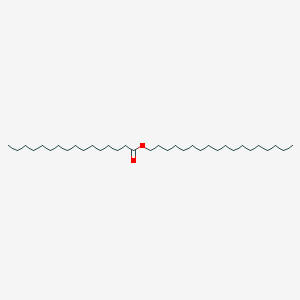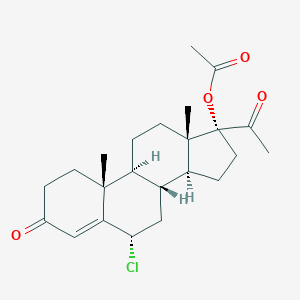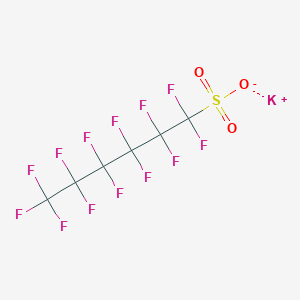
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate, also known as ATC or ATC-101, is a novel small molecule that has shown promising results in scientific research as a potential therapeutic agent. This compound belongs to the class of triazole-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The exact mechanism of action of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cell proliferation and survival. Studies have shown that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate can induce apoptosis, or programmed cell death, in cancer cells by activating the caspase cascade and disrupting mitochondrial function. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which play a critical role in tumor invasion and metastasis.
Biochemical and Physiological Effects
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to have a range of biochemical and physiological effects, including the modulation of oxidative stress, inflammation, and angiogenesis. Studies have demonstrated that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate can reduce the levels of reactive oxygen species (ROS) and increase antioxidant enzyme activity, thereby protecting cells from oxidative damage. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of several inflammatory disorders.
実験室実験の利点と制限
One of the major advantages of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is its broad spectrum of biological activities, which makes it a promising candidate for the development of novel therapeutics. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is relatively easy to synthesize and can be obtained in high yields. However, one of the limitations of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several potential future directions for the research and development of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate. One area of focus could be the optimization of its pharmacokinetic properties to improve its bioavailability and efficacy in vivo. Additionally, studies could be conducted to investigate the potential synergistic effects of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate in combination with other chemotherapeutic agents. Finally, further research could be conducted to elucidate the precise mechanism of action of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate and its potential targets in cancer cells.
合成法
The synthesis of ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate involves the reaction of ethyl 2-cyanoacetate with thiosemicarbazide, followed by cyclization with hydrazine hydrate and sodium acetate. The resulting product is then treated with ethyl chloroformate to yield ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate as a white solid with a melting point of 190-192°C.
科学的研究の応用
Ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been extensively studied for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities. Several studies have demonstrated that ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate exhibits potent cytotoxic effects against a variety of cancer cell lines, including breast, lung, and colon cancer cells. Additionally, ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate has been shown to possess antimicrobial activity against a range of bacterial and fungal pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Candida albicans.
特性
CAS番号 |
126337-27-7 |
|---|---|
製品名 |
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate |
分子式 |
C5H8N4O2S |
分子量 |
188.21 g/mol |
IUPAC名 |
ethyl 1-amino-5-sulfanylidene-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H8N4O2S/c1-2-11-5(10)3-4(12)9(6)8-7-3/h8H,2,6H2,1H3 |
InChIキー |
KLCOGWOCWHNNIB-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=NNN(C1=S)N |
正規SMILES |
CCOC(=O)C1=NNN(C1=S)N |
同義語 |
1H-1,2,3-Triazole-4-carboxylicacid,1-amino-5-mercapto-,ethylester(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[4-(5-Acetyloxy-7-hydroxy-4-oxochromen-3-yl)phenyl] acetate](/img/structure/B143466.png)




![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)



![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)


